

Comparative Guide to Validated Analytical Methods for Cephalexin Determination in Human Plasma

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Compound of Interest

Compound Name: Cephalexin Hydrochloride

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This guide provides a detailed comparison of commonly employed analytical methods for the quantification of cephalexin in human plasma. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of this widely used antibiotic.

Overview of Analytical Techniques

The determination of cephalexin in biological matrices like human plasma predominantly relies on chromatographic techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most frequently validated and published methods. These methods offer the necessary selectivity and sensitivity for bioanalytical applications.

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Sample Preparation (Protein Precipitation) A common and straightforward sample preparation technique for HPLC-UV analysis is protein precipitation.

- To 0.25 mL of a human plasma sample, add 0.25 mL of 6% trichloroacetic acid.[\[1\]](#)

- Vortex the mixture for 30 seconds to precipitate plasma proteins.[1]
- Centrifuge the mixture at 4000 rpm for 5 minutes.[1]
- Collect the supernatant for injection into the HPLC system.[1]

Chromatographic Conditions

- Column: Atlantis dC18, 4.6 x 150 mm, 5 µm particle size.[2][3]
- Mobile Phase: A mixture of 0.01 M cetyltrimethylammonium bromide and 0.01 M dipotassium hydrogen phosphate (pH 6.5), acetonitrile, and triethylamine (60:40:0.001, v/v/v).[2][3]
- Flow Rate: 1.0 mL/min.[4]
- Detection Wavelength: 260 nm.[2][3]
- Injection Volume: 20 µL.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation (Protein Precipitation) LC-MS/MS methods also frequently utilize a simple protein precipitation step.

- To a 100 µL human plasma sample, add an internal standard solution.
- Add 1000 µL of acetonitrile to precipitate the proteins.[5]
- Vortex the mixture for 1 minute.[5]
- Centrifuge at 3000 rpm for 10 minutes at 6°C.[5]
- Dilute the supernatant before injection into the LC-MS/MS system.[5]

Chromatographic Conditions

- Column: ACQUITY UPLC® BEH C18, 2.1 x 100 mm, 1.7 µm particle size.[6]

- Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[6]
- Flow Rate: 0.3 mL/min.[6]
- Injection Volume: 10 µL.[5]

Mass Spectrometry Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
- Detection: Multiple Reaction Monitoring (MRM).[7]

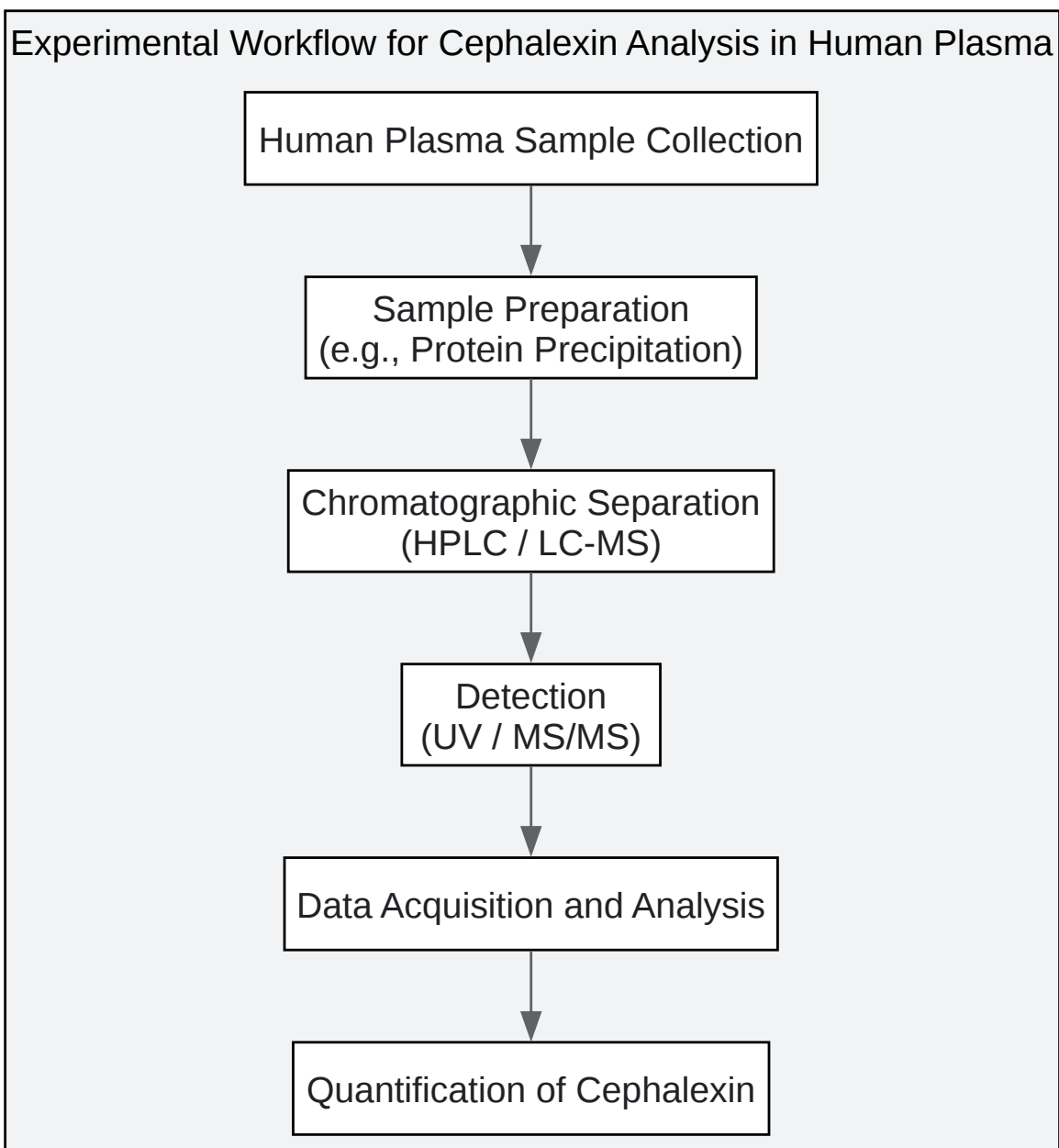
Comparison of Validated Methods

The following table summarizes the key validation parameters for the different analytical methods used for the determination of cephalexin in human plasma.

Parameter	HPLC-UV Method 1	HPLC-UV Method 2	LC-MS/MS Method 1	LC-MS/MS Method 2
Linearity Range (µg/mL)	0.5 - 120[2][3]	0.5 - 50[1]	0.2 - 100[7]	0.1 - 50[5]
Accuracy (%)	1 - 5 (Bias)[2][3]	0.5 - 3.8 (Relative Error) [1]	< ±10 (Bias)[7]	-
Precision - Intra- day (CV%)	≤ 3.1[2][3]	< 6.0 (RSD)[1]	< 10[7]	< 15 (RSD)[5]
Precision - Inter- day (CV%)	≤ 3.4[2][3]	< 6.0 (RSD)[1]	< 10[7]	< 15 (RSD)[5]
Recovery (%)	≥ 94[2][3]	-	-	-
Limit of Detection (LOD) (µg/mL)	0.2[3]	-	-	-
Limit of Quantification (LOQ) (µg/mL)	0.5[2]	0.25[1]	0.2[7]	0.1[5]

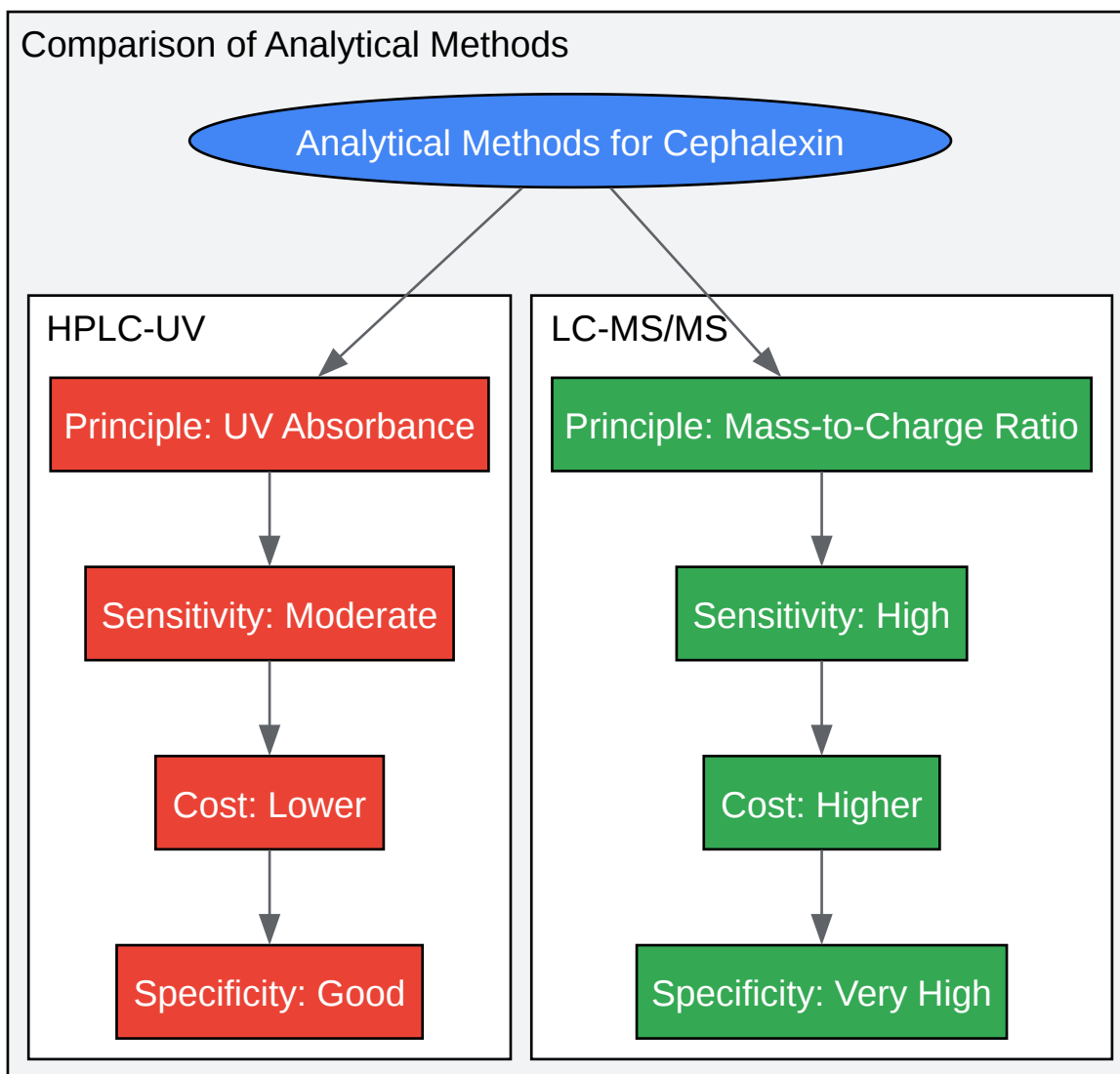
Visual Workflows and Comparisons

The following diagrams illustrate the general experimental workflow and a comparison of the analytical methods.



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Caption: General experimental workflow for the determination of cephalexin in human plasma.



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Caption: Key comparative features of HPLC-UV and LC-MS/MS methods.

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